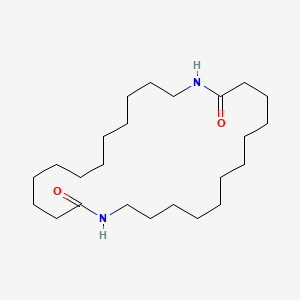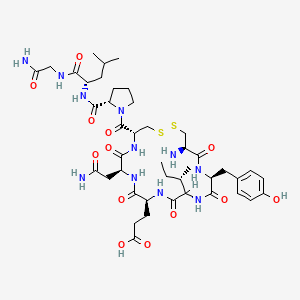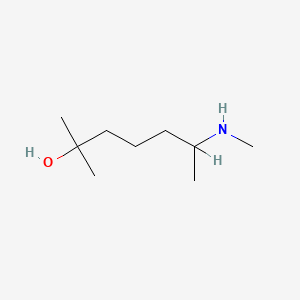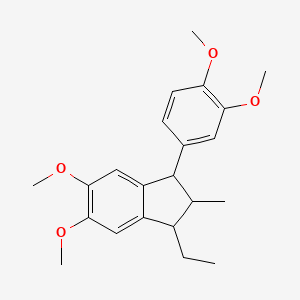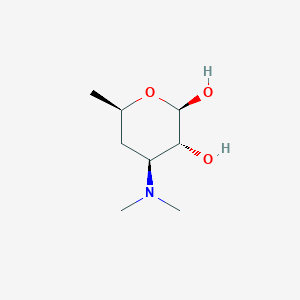
beta-D-Desosamine
Overview
Description
Beta-D-Desosamine: is a 3-(dimethylamino)-3,4,6-trideoxyhexose, an unusual sugar found in certain macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin . It plays a crucial role in the biological activity of these antibiotics by enhancing their ability to inhibit bacterial protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of beta-D-Desosamine involves several enzymatic steps starting from TDP-glucose. The process includes the attachment of glucose-1-phosphate to TDP, followed by dehydration, transamination, and methylation . The key enzymes involved are TDP-glucose synthase, TDP-glucose 4,6-dehydratase, and N,N-dimethyltransferase .
Industrial Production Methods: Industrial production of this compound typically involves the use of genetically engineered strains of Streptomyces venezuelae. These strains are modified to overproduce the enzymes required for the biosynthesis of this compound . The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Desosamine undergoes various chemical reactions, including glycosylation, methylation, and transamination .
Common Reagents and Conditions:
Glycosylation: Utilizes glycosyltransferases and TDP-activated sugars.
Methylation: Involves the use of S-adenosylmethionine as a methyl donor.
Transamination: Requires aminotransferases and appropriate amino donors.
Major Products: The major products formed from these reactions are macrolide antibiotics with enhanced biological activity, such as erythromycin and azithromycin .
Scientific Research Applications
Beta-D-Desosamine is extensively used in the field of medicinal chemistry for the development of new antibiotics. It is also employed in the study of glycosylation processes and the biosynthesis of complex natural products . In biology, it is used to investigate the mechanisms of bacterial resistance and the role of unusual sugars in microbial metabolism . Additionally, this compound has applications in the pharmaceutical industry for the production of macrolide antibiotics .
Mechanism of Action
Beta-D-Desosamine exerts its effects by enhancing the binding affinity of macrolide antibiotics to the bacterial ribosome. This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby blocking protein synthesis . The molecular targets involved are the 50S ribosomal subunit and specific nucleotides within the ribosomal RNA .
Comparison with Similar Compounds
L-Cladinose: Another unusual sugar found in macrolide antibiotics.
TDP-L-Mycarose: A deoxysugar involved in the biosynthesis of certain antibiotics.
Uniqueness: Beta-D-Desosamine is unique due to its dimethylamino group, which significantly enhances the biological activity of macrolide antibiotics. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in inhibiting bacterial protein synthesis .
Properties
IUPAC Name |
(2R,3R,4S,6R)-4-(dimethylamino)-6-methyloxane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5-4-6(9(2)3)7(10)8(11)12-5/h5-8,10-11H,4H2,1-3H3/t5-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWWAGVGBSJDL-ULAWRXDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57794-18-0 | |
| Record name | beta-D-Desosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057794180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-DESOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6AY7TCI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










